4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound with potential interest in various fields of chemistry and pharmacology. The structure features a quinoxalinone core, which is a fused ring system combining benzene and pyrazine, and a pyrrolidinylsulfonyl benzoyl substituent, indicating its potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves cyclization reactions, nucleophilic substitutions, and condensation reactions. Techniques such as the temperature-tunable synthesis of related heterocyclic compounds from aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 have been employed, demonstrating the versatility and efficiency of synthetic approaches for constructing complex heterocycles (Porashar et al., 2022).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction, are crucial for confirming the stereochemistry and regiochemistry of synthesized compounds. Studies have reported the crystalline and molecular structure determination of related heterocycles, providing insights into their three-dimensional conformations and the effects of substituents on their structural properties (Mashevskaya et al., 2011).
Chemical Reactions and Properties
Quinoxalinone derivatives participate in a wide range of chemical reactions, including recyclization, ring expansions, and nucleophilic substitutions. The reactivity is significantly influenced by the nature of the substituents and the reaction conditions. For instance, recyclization reactions of pyrroloquinoxaline triones with benzoic acid hydrazides have led to the formation of novel benzamides, showcasing the compound's versatility in organic synthesis (Mashevskaya et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18-13-22(17-9-2-1-8-16(17)20-18)19(24)14-6-5-7-15(12-14)27(25,26)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWUVYJOZNTQNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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